1,4-Difluoro-2-ethoxy-6-nitrobenzene

Catalog No.
S852646
CAS No.
1803790-26-2
M.F
C8H7F2NO3
M. Wt
203.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Difluoro-2-ethoxy-6-nitrobenzene

CAS Number

1803790-26-2

Product Name

1,4-Difluoro-2-ethoxy-6-nitrobenzene

IUPAC Name

1-ethoxy-2,5-difluoro-3-nitrobenzene

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

InChI

InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(8(7)10)11(12)13/h3-4H,2H2,1H3

InChI Key

DNRIPAVIXQMREV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1F)[N+](=O)[O-])F

Canonical SMILES

CCOC1=CC(=CC(=C1F)[N+](=O)[O-])F

1,4-Difluoro-2-ethoxy-6-nitrobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms, an ethoxy group, and a nitro group. Its molecular formula is C8H7F2NO3C_8H_7F_2NO_3 and it has a molecular weight of approximately 195.15 g/mol. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various fields including organic synthesis, medicinal chemistry, and materials science .

  • Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C).
  • Oxidation Reactions: The ethoxy group can undergo oxidation to form a carboxylic acid under strong oxidative conditions, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

The major products from these reactions include:

  • Substitution: Various derivatives depending on the nucleophile used.
  • Reduction: 1,4-Difluoro-2-ethoxy-6-aminobenzene.
  • Oxidation: 1,4-Difluoro-2-carboxy-6-nitrobenzene.

Research into the biological activity of 1,4-Difluoro-2-ethoxy-6-nitrobenzene indicates potential interactions with various biomolecules. Studies suggest that it may exhibit pharmacological properties that could be useful in drug development contexts. Its unique structure allows for specific binding interactions with target proteins or enzymes, which could lead to novel therapeutic applications .

The synthesis of 1,4-Difluoro-2-ethoxy-6-nitrobenzene can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves introducing fluorine atoms to the benzene ring followed by the introduction of the ethoxy and nitro groups under controlled conditions.
  • Fluorination and Nitration: A common synthetic route includes sequential fluorination followed by nitration to achieve the desired substitution pattern on the benzene ring .
  • Industrial Production: Large-scale production may utilize chemical reactors where optimized reaction conditions are maintained to ensure high yield and purity of the final product.

1,4-Difluoro-2-ethoxy-6-nitrobenzene finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its potential use in drug synthesis and development.
  • Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.

Preliminary investigations into the interactions of 1,4-Difluoro-2-ethoxy-6-nitrobenzene with biomolecules suggest that its structural features may facilitate specific binding interactions with target proteins or enzymes. Further research is needed to elucidate the mechanisms underlying these interactions and their implications for drug design .

Several compounds share structural similarities with 1,4-Difluoro-2-ethoxy-6-nitrobenzene:

Compound NameStructural FeaturesUnique Aspects
3,4-DifluoronitrobenzeneSimilar structure but lacks the ethoxy groupDifferent reactivity due to absence of ethoxy
2,5-DifluoronitrobenzeneSimilar structure with different positionsVariation in reactivity based on fluorine positioning
1,4-Difluoro-2-methoxy-6-nitrobenzeneSimilar structure with a methoxy group insteadDifferences in solubility and reactivity due to methoxy
2-Ethoxy-3,4-difluoroanilineSimilar structure but different positional isomersVariation in reactivity due to different positions

The uniqueness of 1,4-Difluoro-2-ethoxy-6-nitrobenzene lies in its specific arrangement of functional groups. This arrangement confers distinct chemical properties that enhance its utility in synthetic organic chemistry compared to similar compounds. The combination of both ethoxy and difluoro groups attached to a nitrobenzene core allows for versatile applications across various industrial and research settings.

The development of 1,4-Difluoro-2-ethoxy-6-nitrobenzene emerged from the broader historical advancement of fluorinated aromatic chemistry, which gained significant momentum in the mid-twentieth century as synthetic methodologies for introducing fluorine into organic molecules became more sophisticated. The compound represents part of a systematic exploration of multiply-substituted fluoronitrobenzenes that began with simpler difluoronitrobenzene derivatives. Historical patent literature from the 1990s documents early synthetic approaches to chlorofluoronitrobenzenes and difluoronitrobenzenes, establishing foundational methodologies that would later enable the preparation of more complex derivatives such as 1,4-Difluoro-2-ethoxy-6-nitrobenzene. The synthesis of difluoronitrobenzenes was initially achieved through heating dichloronitrobenzene to temperatures not exceeding 200 degrees Celsius in molar excess with alkali metal fluorides having controlled water content, utilizing quaternary ammonium and phosphonium salts as catalysts in solvent-free conditions.

The compound first appeared in chemical databases in 2016, as documented by its creation date in PubChem, indicating its relatively recent identification and characterization. This timeline corresponds with advances in analytical techniques that enabled precise structural determination of complex multi-substituted aromatic compounds. The systematic investigation of ethoxy-substituted difluoronitrobenzenes represents a natural progression from earlier work on simpler fluorinated derivatives, driven by the recognition that ethoxy groups could provide additional synthetic versatility through their dual role as electron-donating substituents and potential sites for further chemical modification. The compound's inclusion in major chemical databases reflects growing interest in fluorinated building blocks for pharmaceutical and materials applications.

Significance in Fluorinated Aromatic Chemistry

1,4-Difluoro-2-ethoxy-6-nitrobenzene occupies a significant position within fluorinated aromatic chemistry due to its unique combination of electron-withdrawing and electron-donating substituents that create distinctive reactivity patterns. The presence of two fluorine atoms in the 1,4-positions generates strong electron-withdrawing effects that activate the aromatic ring toward nucleophilic aromatic substitution reactions, while the ethoxy group at position 2 provides electron density and steric considerations that influence regioselectivity. This electronic arrangement enables selective chemical transformations that are particularly valuable in synthetic organic chemistry. Recent advances in direct fluorination methodologies have employed reagents such as N-fluorobenzenesulfonimide for the introduction of fluorine atoms into aromatic systems, demonstrating the continued evolution of synthetic approaches to fluorinated aromatics.

The compound exemplifies the broader significance of fluorinated aromatics in modern chemistry, where fluorine substitution serves multiple strategic purposes including modulation of electronic properties, enhancement of metabolic stability, and alteration of physical characteristics such as lipophilicity. Research has demonstrated that fluorinated aromatic compounds can participate in unique reaction pathways not accessible to their non-fluorinated counterparts, particularly in nucleophilic aromatic substitution processes where the electron-withdrawing nature of fluorine facilitates attack by nucleophilic species. The development of fluorinated aromatic compounds has been further advanced through aryne intermediate chemistry, which provides alternative synthetic routes to highly substituted fluorinated benzene derivatives.

PropertyValueReference
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
CAS Number1803790-26-2
PubChem CID118802103
Alternative Name1-ethoxy-2,5-difluoro-3-nitrobenzene

Position in Contemporary Organic Synthesis Research

Contemporary organic synthesis research has positioned 1,4-Difluoro-2-ethoxy-6-nitrobenzene as a valuable intermediate for the construction of complex molecular architectures, particularly in the development of pharmaceutical and agrochemical compounds. The compound's strategic arrangement of functional groups enables participation in diverse synthetic transformations, including nucleophilic aromatic substitution reactions that exploit the activating effects of the fluorine and nitro substituents. Research into nucleophilic aromatic substitution of difluoronitrobenzenes has demonstrated high ortho-selectivity in reactions involving these substrates, providing predictable regioselectivity that is crucial for efficient synthetic planning. The electronic properties imparted by the multiple substituents create opportunities for selective functionalization that are particularly valuable in complex molecule synthesis.

Modern synthetic applications have leveraged the unique reactivity profile of multi-substituted fluoronitrobenzenes in the preparation of diverse target molecules. The compound serves as a versatile building block that can undergo various chemical transformations including reduction of the nitro group to provide access to corresponding aniline derivatives, nucleophilic displacement of fluorine atoms under appropriate conditions, and modification of the ethoxy group through established alkyl ether chemistry. Contemporary research has also explored the use of difluoronitrobenzenes in the synthesis of heterocyclic compounds, where the multiple reactive sites enable efficient construction of fused ring systems through sequential or cascade reaction processes.

The integration of 1,4-Difluoro-2-ethoxy-6-nitrobenzene into current synthetic methodologies reflects broader trends in contemporary organic chemistry toward the utilization of highly functionalized building blocks that provide multiple sites for chemical modification. The compound's position in modern synthesis research is further enhanced by advances in analytical techniques that enable precise monitoring of complex transformations and the development of new synthetic methodologies that can efficiently manipulate multiple functional groups within a single molecular framework. This positioning has made compounds of this type increasingly valuable as researchers seek to develop more efficient routes to complex target molecules while minimizing the number of synthetic steps required.

Physical State and Appearance

1,4-Difluoro-2-ethoxy-6-nitrobenzene is expected to exist as a solid or viscous liquid at room temperature, based on its molecular structure and comparison with analogous compounds [2]. The compound possesses a molecular formula of C₈H₇F₂NO₃ with a molecular weight of 203.14 g/mol [2]. The presence of multiple electron-withdrawing groups (two fluorine atoms and one nitro group) combined with the ethoxy substituent creates a molecule with intermediate polarity characteristics .
The physical appearance of 1,4-Difluoro-2-ethoxy-6-nitrobenzene has not been specifically documented in the literature, but analogous fluoronitrobenzenes typically exhibit pale yellow to brown coloration [3] [4]. The compound 2-ethoxy-4-fluoro-1-nitrobenzene, which shares structural similarities, appears as a solid with a melting point of 35-37°C [5], suggesting that the target compound may exhibit similar physical characteristics.

Solubility Profile in Various Solvents

The solubility characteristics of 1,4-Difluoro-2-ethoxy-6-nitrobenzene can be estimated based on its structural features and the behavior of closely related compounds [6] [7] [8]. The compound is expected to demonstrate low water solubility due to the predominantly hydrophobic aromatic ring system and the presence of electron-withdrawing substituents that reduce hydrogen bonding capacity [9] [10].

Solvent ClassSolubility (Estimated)Basis for Estimation
WaterLow to very lowFluoronitrobenzenes are typically insoluble [7] [8]
AlcoholsModerate to goodEthanol, methanol solubility observed in analogous compounds [6] [7]
EthersGoodEther solubility common in nitroaromatics [7] [11]
Chlorinated solventsExcellentChloroform solubility typical for fluoronitrobenzenes [12] [7]
AcetoneGoodObserved in para-fluoronitrobenzene [8]

The estimated logarithm of the partition coefficient (LogP) ranges from 1.5 to 2.0, indicating moderate lipophilicity [13] [7]. This value reflects the balance between the hydrophobic aromatic system and the polar functional groups present in the molecule [8].

Thermal Properties

Melting and Boiling Points

Direct experimental data for the melting and boiling points of 1,4-Difluoro-2-ethoxy-6-nitrobenzene are not available in the current literature. However, structure-property relationships based on analogous compounds provide valuable insights for estimation purposes.

The melting point can be estimated by examining structurally similar compounds. 2-Ethoxy-4-fluoro-1-nitrobenzene exhibits a melting point of 35-37°C [5], while various difluoronitrobenzenes show melting points ranging from -12°C to 9-10°C [3] [4] [14]. The presence of the ethoxy group typically increases melting point due to enhanced intermolecular interactions [5].

For boiling point estimation, 2-ethoxy-4-fluoro-1-nitrobenzene shows a boiling point of 261.5°C [5], while difluoronitrobenzenes generally boil between 203-207°C [3] [4]. The additional ethoxy group in the target compound suggests an estimated boiling point in the range of 250-280°C under standard atmospheric pressure.

Thermal Stability Analysis

The thermal stability of 1,4-Difluoro-2-ethoxy-6-nitrobenzene is fundamentally governed by the presence of the nitro group, which is known to be thermally labile [15] [16]. Nitrobenzene derivatives typically begin to decompose at temperatures above 200°C, with decomposition pathways involving the loss of nitrogen dioxide and formation of aromatic radicals [16] [17].

The fluorine substituents may enhance thermal stability to some extent by stabilizing the aromatic ring system through inductive effects [18] [19]. However, the nitro group remains the primary factor limiting thermal stability, with decomposition typically occurring through homolytic cleavage of the carbon-nitrogen bond [16].

Electronic Properties

Electron Distribution and Density

The electronic structure of 1,4-Difluoro-2-ethoxy-6-nitrobenzene is characterized by significant electron density redistribution due to the multiple substituents with different electronic effects [19] [20]. The nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects, depleting electron density from the aromatic ring [19] [13].

Computational studies on related nitrobenzene derivatives indicate that the nitro group creates a region of positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro substituent [20] [21]. The electron affinity of nitrobenzene is reported to be 1.00-1.18 eV, and the presence of electron-withdrawing fluorine atoms is expected to increase this value further [13].

Impact of Fluorine Substituents on Electronic Character

The fluorine atoms in positions 1 and 4 exert strong electron-withdrawing effects through their high electronegativity and inductive effects [18] [22]. These substituents lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, resulting in increased electron affinity and ionization potential [23] [24].

The electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic aromatic substitution reactions while deactivating it toward electrophilic aromatic substitution [25] [26]. This electronic modification is crucial for understanding the compound's reactivity patterns and potential synthetic applications.

Influence of Nitro Group on Molecular Polarization

The nitro group significantly enhances molecular polarization through its strong electron-withdrawing character and ability to participate in resonance structures [19] [20]. Studies on nitrobenzene derivatives demonstrate that the nitro group contributes to charge-transfer excitations and influences the overall dipole moment of the molecule [19] [27].

The combination of the nitro group with fluorine substituents creates a highly polarized molecular system with enhanced charge separation [20]. This polarization affects both the physical properties and chemical reactivity of the compound, contributing to its potential utility in various synthetic applications.

Stability and Degradation Pathways

Environmental Persistence

The environmental fate of 1,4-Difluoro-2-ethoxy-6-nitrobenzene is expected to be similar to other fluoronitrobenzene compounds, which generally exhibit moderate persistence in environmental systems [9] [28]. The presence of fluorine atoms typically increases environmental persistence due to the strength of the carbon-fluorine bond [9] [29].

Biodegradation studies on nitrobenzene derivatives indicate that these compounds can undergo both aerobic and anaerobic degradation pathways [30] [31] [32]. The initial degradation typically involves reduction of the nitro group to form corresponding amines, followed by ring-opening reactions [31] [33]. However, the presence of fluorine substituents may significantly slow these degradation processes [30].

Photochemical Stability

The photochemical behavior of 1,4-Difluoro-2-ethoxy-6-nitrobenzene is governed by the photochemical properties of the nitro group and the aromatic ring system [27] [34]. Nitrobenzene derivatives are known to undergo photodissociation under UV irradiation, leading to the formation of nitrogen dioxide and aromatic radicals [27] [34].

Recent studies on nitrobenzene photochemistry indicate that excitation leads to rapid internal conversion and intersystem crossing processes, with timescales ranging from femtoseconds to picoseconds [27] [20]. The presence of fluorine substituents may modify these photochemical pathways by altering the electronic structure and excited state dynamics [34].

Thermal Decomposition Mechanisms

The thermal decomposition of 1,4-Difluoro-2-ethoxy-6-nitrobenzene follows established pathways for nitroaromatic compounds [16] [17]. The primary decomposition pathway involves homolytic cleavage of the carbon-nitrogen bond in the nitro group, resulting in the formation of nitrogen dioxide and an aromatic radical [16].

Decomposition PathwayTemperature RangePrimary Products
Nitro group elimination180-220°CNO₂ + aromatic radical
Fluorine elimination250-300°CHF + defluorinated products
Ring fragmentation>300°CVarious small molecules

The decomposition process is typically exothermic and may proceed via autocatalytic mechanisms under certain conditions [16]. The presence of the ethoxy group provides an additional decomposition pathway through elimination reactions, potentially forming ethylene and corresponding phenolic derivatives.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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